molecular formula C16H24N2O2 B4423645 N~2~-cyclohexyl-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide

N~2~-cyclohexyl-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide

Cat. No. B4423645
M. Wt: 276.37 g/mol
InChI Key: LXNXOXYZQJXFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-cyclohexyl-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide, also known as CX717, is a novel compound that has been extensively studied for its potential use as a cognitive enhancer. It belongs to the class of ampakines, which are drugs that modulate the activity of AMPA receptors in the brain. The AMPA receptors are responsible for mediating fast synaptic transmission in the central nervous system and play a crucial role in learning and memory processes. CX717 has been shown to enhance cognitive function in both animal models and human clinical trials.

Mechanism of Action

N~2~-cyclohexyl-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide works by modulating the activity of AMPA receptors in the brain. Specifically, it enhances the activity of the receptors by increasing their sensitivity to glutamate, the primary neurotransmitter involved in fast synaptic transmission. This results in an increase in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to changes in neural activity. This, in turn, enhances learning and memory processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory processes. In addition, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-cyclohexyl-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide is its ability to enhance cognitive function without producing significant side effects. It has been shown to be well-tolerated in both animal models and human clinical trials. However, one of the limitations of this compound is its relatively short half-life, which requires frequent dosing to maintain its effects.

Future Directions

There are several potential future directions for research on N~2~-cyclohexyl-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide. One area of interest is the use of this compound in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and ADHD. Another area of interest is the development of more potent and selective ampakines that can be used to target specific subtypes of AMPA receptors in the brain. Finally, there is interest in the use of this compound as a tool for studying the role of AMPA receptors in learning and memory processes.

Scientific Research Applications

N~2~-cyclohexyl-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide has been extensively studied for its potential use as a cognitive enhancer. It has been shown to improve learning and memory in animal models and human clinical trials. In addition, this compound has been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

2-[cyclohexyl(methyl)amino]-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-18(13-8-4-3-5-9-13)12-16(19)17-14-10-6-7-11-15(14)20-2/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNXOXYZQJXFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1OC)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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